molecular formula C8H6ClF3O2 B13696591 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B13696591
M. Wt: 226.58 g/mol
InChI Key: VKAKCHLREAXBAH-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both chloromethoxy and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene typically involves the introduction of chloromethoxy and trifluoromethoxy groups onto a benzene ring. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with chloromethyl methyl ether in the presence of a base to form 4-(chloromethoxy)benzaldehyde. This intermediate can then be reacted with trifluoromethyl iodide under suitable conditions to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethoxy group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(Chloromethoxy)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

  • 1-(Chloromethoxy)-2-(trifluoromethoxy)benzene
  • 1-(Chloromethoxy)-3-(trifluoromethoxy)benzene
  • 1-(Chloromethoxy)-5-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in the position of the functional groups on the benzene ring. The unique positioning of the chloromethoxy and trifluoromethoxy groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6ClF3O2

Molecular Weight

226.58 g/mol

IUPAC Name

1-(chloromethoxy)-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6ClF3O2/c9-5-13-6-1-3-7(4-2-6)14-8(10,11)12/h1-4H,5H2

InChI Key

VKAKCHLREAXBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCl)OC(F)(F)F

Origin of Product

United States

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